molecular formula C17H25BClNO3 B3102000 5-Chloro-2-(pivaloylamino)phenylboronic acid pinacol ester CAS No. 1409999-52-5

5-Chloro-2-(pivaloylamino)phenylboronic acid pinacol ester

Cat. No. B3102000
CAS RN: 1409999-52-5
M. Wt: 337.6 g/mol
InChI Key: XFYJYUOGOHTUJP-UHFFFAOYSA-N
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Description

5-Chloro-2-(pivaloylamino)phenylboronic acid pinacol ester is a type of organoboron compound. It is a derivative of phenylboronic acid, which is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .


Chemical Reactions Analysis

5-Chloro-2-(pivaloylamino)phenylboronic acid pinacol ester can participate in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used in the Suzuki–Miyaura (SM) coupling reaction . SM coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The organoboron reagent, such as this compound, is relatively stable, readily prepared, and generally environmentally benign .

Buchwald-Hartwig Cross Coupling Reaction

The compound can be used as a reagent in the Buchwald-Hartwig Cross Coupling Reaction . This reaction is used to form carbon-nitrogen bonds and carbon-oxygen bonds, which are key structures in many organic compounds .

Heck Reaction

The compound can be used in the Heck Reaction . This reaction is a palladium-catalyzed carbon-carbon bond forming process that allows for the substitution of an aryl, vinyl, or alkenyl halide with an alkene .

Hiyama Coupling

The compound can be used in the Hiyama Coupling reaction . This reaction is used to form carbon-carbon bonds by coupling an organosilane with an organic halide .

Negishi Coupling

The compound can be used in the Negishi Coupling reaction . This reaction is used to form carbon-carbon bonds by coupling an organozinc compound with an organic halide .

Sonogashira Coupling

The compound can be used in the Sonogashira Coupling reaction . This reaction is used to form carbon-carbon bonds by coupling an organohalide with a terminal alkyne .

Stille Coupling

The compound can be used in the Stille Coupling reaction . This reaction is used to form carbon-carbon bonds by coupling an organotin compound with an organic halide .

Ligand Synthesis

The compound can be used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .

Mechanism of Action

Target of Action

The primary target of the compound, also known as N-(4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide, is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis to create carbon-carbon bonds between two different partners .

Mode of Action

The compound acts as an organoboron reagent in the Suzuki–Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (like our compound) transfers its organic group to the palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key pathway in the synthesis of various organic compounds . The organoboron reagents, such as our compound, are crucial for this pathway as they provide the organic groups that are transferred to the palladium during the transmetalation step .

Pharmacokinetics

For instance, the rate of hydrolysis of boronic pinacol esters, a class of compounds to which our compound belongs, can be considerably accelerated at physiological pH .

Result of Action

The result of the compound’s action in the Suzuki–Miyaura coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .

Action Environment

The efficacy and stability of the compound can be influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis of boronic pinacol esters can be considerably accelerated at physiological pH . Therefore, these factors must be carefully controlled during the Suzuki–Miyaura coupling reaction to ensure optimal performance of the compound .

properties

IUPAC Name

N-[4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BClNO3/c1-15(2,3)14(21)20-13-9-8-11(19)10-12(13)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYJYUOGOHTUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(pivaloylamino)phenylboronic acid pinacol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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